4-bromo-1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 4, a sec-butyl group at position 1, and an isobutoxymethyl group at position 5.
Preparation Methods
The synthesis of 4-bromo-1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with sec-butyl bromide and isobutoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve efficient production.
Chemical Reactions Analysis
4-Bromo-1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding pyrazoline derivatives.
Scientific Research Applications
4-Bromo-1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its biological activity.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer properties, is ongoing.
Industry: It may be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
4-Bromo-1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
4-Bromo-1H-pyrazole: Lacks the sec-butyl and isobutoxymethyl groups, making it less complex and potentially less versatile in certain applications.
1-sec-Butyl-5-(isobutoxymethyl)-1H-pyrazole:
4-Bromo-1-sec-butyl-1H-pyrazole: Lacks the isobutoxymethyl group, which may influence its solubility and interaction with biological targets.
The presence of both the sec-butyl and isobutoxymethyl groups in this compound makes it unique and potentially more versatile for various applications.
Properties
IUPAC Name |
4-bromo-1-butan-2-yl-5-(2-methylpropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-5-10(4)15-12(11(13)6-14-15)8-16-7-9(2)3/h6,9-10H,5,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTKWCKFTUACSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Br)COCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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